3-(4-(Trifluoromethoxy)phenyl)piperidine
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Overview
Description
3-(4-(Trifluoromethoxy)phenyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)piperidine typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with piperidine under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst in an anhydrous dichloromethane solvent at room temperature . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenylpiperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-(Trifluoromethoxy)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as electrochromic polymers and other functional materials
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing compounds: These include various derivatives with similar structural motifs, such as polydithienylpyrroles and trifluoromethylpyridines
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in similar applications, particularly in agrochemicals and pharmaceuticals.
Uniqueness
3-(4-(Trifluoromethoxy)phenyl)piperidine is unique due to its combination of a piperidine ring and a trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUOHPDWXDZFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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